3-(Methoxymethyl)-4-methylpyrrolidine

CAS No.:

Cat. No.: VC17409047

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | 3-(methoxymethyl)-4-methylpyrrolidine |

| Standard InChI | InChI=1S/C7H15NO/c1-6-3-8-4-7(6)5-9-2/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | ABYWCRRRPFRFQD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCC1COC |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

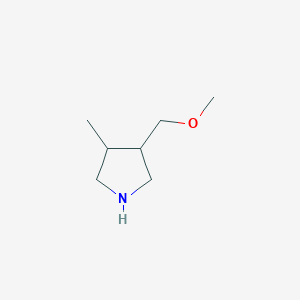

3-(Methoxymethyl)-4-methylpyrrolidine (CAS: 2097937-33-0) is typically encountered as its hydrochloride salt, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound’s structure consists of a pyrrolidine ring substituted with a methoxymethyl group (-CH₂OCH₃) at position 3 and a methyl group (-CH₃) at position 4 (Figure 1). The presence of these substituents introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₆ClNO | |

| Molecular weight | 165.66 g/mol | |

| Purity | ≥95% | |

| Form | Hydrochloride salt |

Synthesis and Manufacturing

Synthetic Routes

-

Ring Formation: Constructing the pyrrolidine backbone via cyclization of a linear amine precursor.

-

Substituent Introduction:

-

Methoxymethylation: Reaction of the pyrrolidine intermediate with methoxymethyl chloride under basic conditions.

-

Methylation: Introduction of the methyl group at position 4 using methylating agents like methyl iodide.

-

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges in Production

Commercial production of this compound has been discontinued, as indicated by supplier catalogs . Challenges include:

-

Regioselectivity: Ensuring precise substitution at the 3- and 4-positions.

-

Purification: Separating stereoisomers or byproducts generated during synthesis.

Applications in Organic Chemistry

Catalytic Uses

While direct evidence for 3-(methoxymethyl)-4-methylpyrrolidine’s catalytic activity is lacking, structurally related compounds like (S)-(+)-2-(Methoxymethyl)pyrrolidine serve as organocatalysts in asymmetric aldol reactions . The methoxymethyl group enhances solubility and modulates electron density at the nitrogen center, facilitating enantioselective transformations.

Pharmaceutical Intermediates

Pyrrolidine derivatives are pivotal in drug discovery. For instance:

-

Lisinopril, a hypertension drug, incorporates a pyrrolidine ring .

-

Planar chiral phosphaferrocenophanes, synthesized using methoxymethyl-pyrrolidine derivatives, have applications in materials science .

| Precaution | Guideline |

|---|---|

| Storage | Flammable liquids cabinet |

| Personal protective gear | Gloves, eyeshields, respirator |

| Ventilation | Use in fume hood |

Environmental Impact

The compound’s WGK 3 classification indicates severe aquatic toxicity . Proper disposal protocols are essential to mitigate environmental risks.

Future Research Directions

Expanding Synthetic Utility

-

Asymmetric Catalysis: Investigating enantioselective reactions using chiral variants of this compound.

-

Polymer Chemistry: Exploring its use in synthesizing conductive or biodegradable polymers.

Biological Activity Screening

Despite limited data, the structural similarity to bioactive pyrrolidines warrants studies on:

-

Antimicrobial Properties: Testing against drug-resistant pathogens.

-

Enzyme Inhibition: Targeting proteases or kinases involved in diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume